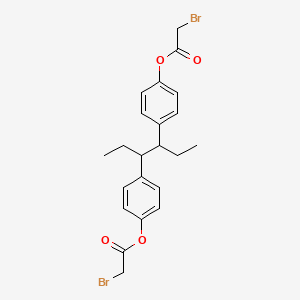
Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) is a complex organic compound with the molecular formula C22H24Br2O4 It is characterized by the presence of two bromoacetate groups attached to a hexane-diyl-dibenzene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) typically involves the reaction of hexane-3,4-diyldibenzene-4,1-diyl with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetate groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoacetate groups can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The bromoacetate groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Hydrolysis is carried out using aqueous acids or bases at room temperature.
Reduction: Reduction reactions are carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Reactions: The major products are the substituted derivatives of hexane-3,4-diyldibenzene-4,1-diyl.
Hydrolysis: The major products are the corresponding carboxylic acids.
Reduction: The major products are the corresponding alcohols.
科学的研究の応用
Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) involves the interaction of its bromoacetate groups with nucleophiles. The bromoacetate groups are electrophilic and can react with nucleophiles such as amines or thiols to form covalent bonds. This reactivity makes the compound useful as a cross-linking agent in various applications.
類似化合物との比較
Similar Compounds
Hexane-3,4-diyldibenzene-4,1-diyl bis(chloroacetate): Similar in structure but with chloroacetate groups instead of bromoacetate groups.
Hexane-3,4-diyldibenzene-4,1-diyl bis(acetate): Similar in structure but with acetate groups instead of bromoacetate groups.
Uniqueness
Hexane-3,4-diyldibenzene-4,1-diyl bis(bromoacetate) is unique due to the presence of bromoacetate groups, which are more reactive than chloroacetate or acetate groups. This increased reactivity makes the compound more versatile in chemical synthesis and applications.
特性
CAS番号 |
81916-73-6 |
|---|---|
分子式 |
C22H24Br2O4 |
分子量 |
512.2 g/mol |
IUPAC名 |
[4-[4-[4-(2-bromoacetyl)oxyphenyl]hexan-3-yl]phenyl] 2-bromoacetate |
InChI |
InChI=1S/C22H24Br2O4/c1-3-19(15-5-9-17(10-6-15)27-21(25)13-23)20(4-2)16-7-11-18(12-8-16)28-22(26)14-24/h5-12,19-20H,3-4,13-14H2,1-2H3 |
InChIキー |
DYLZYDLNNJQIMD-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=C(C=C1)OC(=O)CBr)C(CC)C2=CC=C(C=C2)OC(=O)CBr |
正規SMILES |
CCC(C1=CC=C(C=C1)OC(=O)CBr)C(CC)C2=CC=C(C=C2)OC(=O)CBr |
同義語 |
is(bromoacetyl)hexestrol bisbromoacetyl hexestrol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[5-[[2-(3-Chloroanilino)-4-thiazolyl]methyl]-4-(3-methoxypropyl)-1,2,4-triazol-3-yl]thio]acetic acid methyl ester](/img/structure/B1220495.png)
![2-cyano-N-(2-furanylmethyl)-2-[3-(4-morpholinyl)-2-quinoxalinyl]acetamide](/img/structure/B1220496.png)
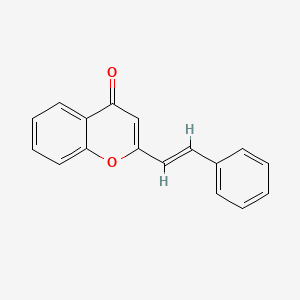
![4-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1220501.png)
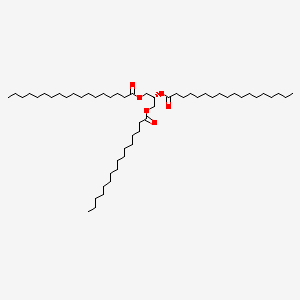
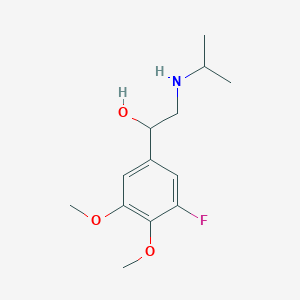
![16-Butan-2-yl-10,11,14,20-tetramethyl-13-propan-2-yl-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B1220504.png)
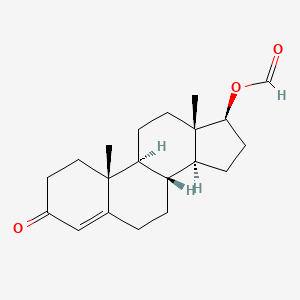
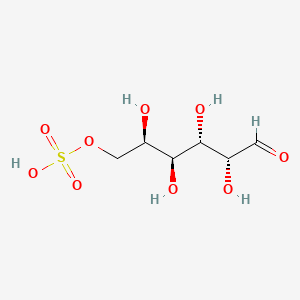
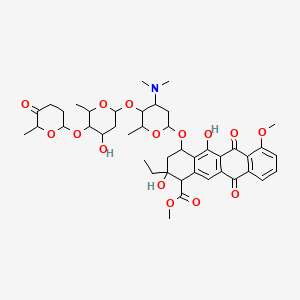
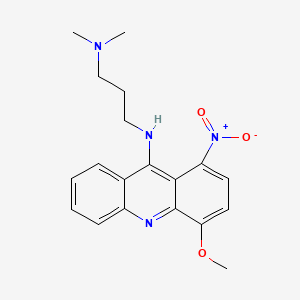
![(11S,12S,13S,16R,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B1220513.png)
![Ethyl 2-[2-(4-methylphenyl)-4-oxochromen-7-yl]oxyacetate](/img/structure/B1220515.png)
![Bis[15,16-dihydroxy-17-methoxycarbonyl-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-10-yl] propanedioate](/img/structure/B1220516.png)
